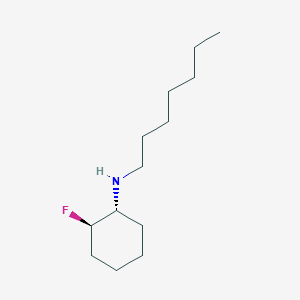![molecular formula C11H22N2O B1485617 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol CAS No. 2153728-08-4](/img/structure/B1485617.png)
1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol
Vue d'ensemble
Description
1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol, also known as 4-EP-CB-1-ol, is a cyclic ether compound that has recently become of interest in the scientific research community due to its potential applications in the fields of biochemistry, pharmacology and medicinal chemistry. This compound has been studied for its ability to act as a prodrug, allowing for the delivery of drugs to specific target sites in the body. In addition, 4-EP-CB-1-ol has been shown to possess a variety of biochemical and physiological effects, making it a valuable tool for researchers.
Mécanisme D'action
1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol acts as a prodrug, allowing for the delivery of drugs to specific target sites in the body. The compound is able to bind to certain drug molecules, creating a complex that is able to pass through cell membranes. Once inside the cell, the complex is broken down, releasing the drug molecule and allowing it to act on the target site.
Biochemical and Physiological Effects
1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol has been shown to possess a variety of biochemical and physiological effects. In studies, the compound has been found to increase the absorption rate of certain drugs, as well as to reduce their toxicity. In addition, 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol has been shown to possess anti-inflammatory and analgesic effects, as well as to possess anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
There are a number of advantages to using 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol in laboratory experiments. The compound is relatively easy to synthesize and is stable at room temperature, making it suitable for use in a variety of experiments. In addition, the compound has been found to possess a variety of biochemical and physiological effects, making it a valuable tool for researchers. However, there are some limitations to using 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol in laboratory experiments. The compound is not soluble in water, making it difficult to use in certain experiments. In addition, the compound is not very stable when exposed to light or high temperatures, making it unsuitable for certain applications.
Orientations Futures
The potential applications of 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol are far-reaching, and there are many potential future directions for research. One potential direction is the development of new prodrugs and drug delivery systems utilizing 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol. In addition, further research could be done on the biochemical and physiological effects of the compound, as well as its potential applications in the fields of biochemistry, pharmacology and medicinal chemistry. Finally, further research could be done on the synthesis of 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol, in order to improve the efficiency and stability of the compound.
Applications De Recherche Scientifique
1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol has been used in a variety of scientific research applications, including drug delivery, biochemistry, and pharmacology. The compound has been found to have prodrug properties, allowing it to act as a carrier for drugs, allowing them to be delivered to specific target sites in the body. In addition, 1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol has been used in the study of the biochemical and physiological effects of certain drugs, as well as in the development of new drugs and drug delivery systems.
Propriétés
IUPAC Name |
1-[(4-ethylpiperazin-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-12-6-8-13(9-7-12)10-11(14)4-3-5-11/h14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELJJPUOLXJJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485534.png)
![1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485536.png)
amino}cyclobutan-1-ol](/img/structure/B1485537.png)
![2-{[trans-2-Hydroxycyclobutyl]amino}propane-1,3-diol](/img/structure/B1485538.png)
![trans-2-[(2-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485539.png)



![(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclopentan-1-amine](/img/structure/B1485547.png)
![2-(Pyridin-2-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1485548.png)
![6-(Pyridin-2-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1485550.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485552.png)
![1-[(1-fluorocyclopentyl)methyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B1485557.png)